![molecular formula C25H20FN3O2S B2926968 2-(4-氟苯基)-N-(2-(4-苯氧基苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)乙酰胺 CAS No. 476459-61-7](/img/structure/B2926968.png)
2-(4-氟苯基)-N-(2-(4-苯氧基苯基)-4,6-二氢-2H-噻吩并[3,4-c]吡唑-3-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
抗炎活性
对氯-氟苯基乙酰胺的新型衍生物的研究表明具有显着的抗炎特性。例如,Sunder 和 Maleraju 合成了表现出显着抗炎活性的衍生物,其中某些化合物显示出比该类中的其他化合物更高的功效 (Sunder & Maleraju,2013)。
抗癌活性
含有氟和苯氧基苯基部分的化合物已被评估其抗癌潜力。Hammam 等人报道了氟代苯并[b]吡喃化合物的合成,该化合物在低浓度下对肺、乳腺和中枢神经系统癌细胞系表现出抗癌活性,表明了开发新型抗癌剂的希望途径 (Hammam 等,2005)。
抗菌活性
Saravanan 等人合成了包含吡唑部分的新型噻唑衍生物,并测试了它们对各种细菌和真菌菌株的抗菌活性。他们的研究结果表明具有显着的抗菌功效,一些化合物显示出优异的活性 (Saravanan 等,2010)。
神经炎症成像
在神经炎症成像的背景下,Dollé 等人开发了一系列新型的氟-18 标记化合物,用于转运蛋白 (18 kDa) 的 PET 成像,这是神经炎症过程的标记。这些化合物,包括 DPA-714,对 TSPO 表现出高亲和力和选择性,为神经退行性疾病的诊断工具提供了可能性 (Dollé 等,2008)。
抗肿瘤活性
Alqasoumi 等人探索了含有吡唑部分的新型乙酰胺和吡咯衍生物的抗肿瘤活性,发现某些情况下这些化合物比参考药物多柔比星更有效。这表明这些化合物在癌症治疗中的治疗潜力 (Alqasoumi 等,2009)。
作用机制
Target of Action
The primary target of this compound is adenosine kinase of Trypanosoma brucei rhodesiense (TbrAK), a key enzyme of the parasite purine salvage pathway . This pathway is vital for the survival of the parasite .
Mode of Action
The compound interacts specifically and tightly with TbrAK with nanomolar affinity . It enhances TbrAK activity, leading to hyperactivation of the enzyme . This hyperactivation is due to the abolishment of the intrinsic substrate-inhibition .
Biochemical Pathways
The affected pathway is the purine salvage pathway of the parasite . The compound’s interaction with adenosine kinase leads to hyperactivation of this pathway .
Pharmacokinetics
Its interaction with tbrak suggests it has the ability to penetrate the parasite and interact with intracellular targets .
Result of Action
The result of the compound’s action is the hyperactivation of adenosine kinase, leading to potential disruption of the purine salvage pathway . This could lead to an imbalance in the parasite’s purine levels, affecting its survival .
属性
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2S/c26-18-8-6-17(7-9-18)14-24(30)27-25-22-15-32-16-23(22)28-29(25)19-10-12-21(13-11-19)31-20-4-2-1-3-5-20/h1-13H,14-16H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDRELOAIKWOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。